Isobutylamine Hydrochloride

Overview

Description

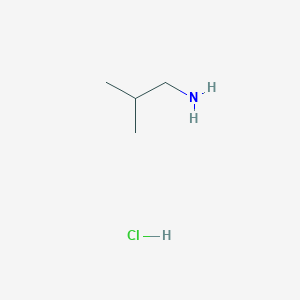

Isobutylamine Hydrochloride is an organic compound with the molecular formula C4H11N·HCl. It is a derivative of isobutylamine, which is an amine with the formula (CH3)2CHCH2NH2. This compound appears as a white to almost white powder or crystalline solid and is known for its strong ammoniacal odor. It is commonly used in various chemical and industrial applications due to its reactivity and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylamine Hydrochloride can be synthesized through the reaction of isobutylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where isobutylamine is dissolved in water and hydrochloric acid is added gradually. The reaction proceeds as follows:

(CH3)2CHCH2NH2+HCl→(CH3)2CHCH2NH3Cl

The product, this compound, precipitates out of the solution and can be collected by filtration and dried.

Industrial Production Methods: On an industrial scale, this compound is produced by reacting isobutyraldehyde with ammonia and hydrogen in the presence of a catalyst. This process involves the following steps:

Hydrogenation: Isobutyraldehyde is hydrogenated in the presence of a catalyst to form isobutylamine.

Neutralization: The resulting isobutylamine is then neutralized with hydrochloric acid to form this compound.

Chemical Reactions Analysis

Types of Reactions: Isobutylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Produces amides or nitriles.

Reduction: Produces primary amines.

Substitution: Produces various substituted amines or amides.

Scientific Research Applications

Chemical Applications

Organic Synthesis

- Isobutylamine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. Its reactivity facilitates substitution reactions and the formation of amines, which are essential in synthesizing complex organic molecules.

Reagent in Chemical Reactions

- The compound acts as a reagent in several chemical reactions, contributing to the development of new materials and chemical processes. For instance, it is involved in nucleophilic substitution reactions where it can yield products such as isobutanol when reacted with hydroxide ions.

Biological Applications

Enzyme Mechanisms and Metabolic Pathways

- In biological research, this compound is employed to study enzyme mechanisms and metabolic pathways. It has been shown to interact with enzymes like valine decarboxylase, which catalyzes the conversion of valine to isobutylamine, highlighting its role in amino acid metabolism .

Behavioral Studies in Animal Models

- Research indicates that isobutylamine binds to trace amine-associated receptors (TAARs) in mice, particularly TAAR3. This interaction can induce behavioral changes, such as sexual behavior in male mice, demonstrating its potential implications in neurobiology .

Medical Applications

Pharmaceutical Development

- This compound is under investigation for its potential use in drug development. Its unique chemical properties make it a candidate for synthesizing novel pharmaceutical agents that could target specific biological pathways or diseases .

Toxicological Studies

- The compound's safety profile has been assessed through various toxicological studies. It is classified as a skin and eye irritant, necessitating careful handling during laboratory applications .

Industrial Applications

Agrochemicals and Dyes

- In the industrial sector, this compound is utilized in producing agrochemicals and dyes. Its chemical properties allow it to participate effectively in reactions necessary for synthesizing these compounds.

Catalyst Role

- The compound can also act as a catalyst in specific chemical reactions, enhancing reaction rates and product yields. This application is particularly relevant in large-scale industrial processes where efficiency is paramount.

Case Study 1: Analysis of Bacterial Vaginosis-Related Amines

A study analyzed the presence of various amines, including isobutylamine, in vaginal fluid samples from women diagnosed with bacterial vaginosis (BV). The findings indicated that while isobutylamine was present in low concentrations among patients with BV, it was less prevalent in healthy controls. This suggests a potential role for isobutylamine in understanding microbial interactions within human health contexts .

Case Study 2: Behavioral Effects in Mice

Research demonstrated that administration of this compound influenced mating behaviors in male mice through its interaction with TAAR3 receptors. This study provides insights into the neurochemical pathways affected by trace amines and their relevance to behavioral science .

Data Tables

| Application Area | Specific Use | Key Findings/Implications |

|---|---|---|

| Organic Chemistry | Building block for synthesis | Facilitates production of pharmaceuticals |

| Biology | Studying enzyme mechanisms | Interacts with valine decarboxylase |

| Medicine | Drug development | Potential for targeting specific diseases |

| Industry | Production of agrochemicals | Enhances efficiency in large-scale synthesis |

Mechanism of Action

The mechanism of action of Isobutylamine Hydrochloride involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, affecting their function and activity.

Comparison with Similar Compounds

Isobutylamine Hydrochloride can be compared with other similar compounds such as:

n-Butylamine Hydrochloride: Similar structure but with a straight-chain alkyl group.

sec-Butylamine Hydrochloride: Similar structure but with a secondary amine group.

tert-Butylamine Hydrochloride: Similar structure but with a tertiary amine group.

Uniqueness: this compound is unique due to its branched alkyl group, which imparts different chemical and physical properties compared to its straight-chain or secondary and tertiary counterparts. This branching can influence its reactivity, solubility, and interactions with other molecules.

Biological Activity

Isobutylamine hydrochloride, a derivative of isobutylamine, is an organic compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound (CAS Number: 78-81-9) is a colorless liquid that is soluble in water and exhibits a strong, fish-like odor. It is primarily used in the synthesis of various chemicals, including insecticides and pharmaceuticals. The compound can be synthesized through the decarboxylation of valine, an amino acid, by the enzyme valine decarboxylase .

Biological Activity

1. Antimicrobial Properties

Isobutylamine has been studied for its antimicrobial effects. Research indicates that it can inhibit the growth of certain bacteria and fungi. For instance, a study found that isobutylamine exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

2. Neuroactive Effects

Isobutylamine acts as an odorant that binds to trace amine-associated receptors (TAARs), particularly TAAR3 in mice. This binding can trigger sexual behaviors in male mice, indicating its role as a neuromodulator . The interaction with TAARs suggests potential implications for understanding the neurobiological mechanisms underlying certain behaviors.

3. Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying degrees of antiproliferative activity against different cancer types. For instance, it was shown to inhibit cell proliferation in colorectal cancer cells (HCT116) with an IC50 value indicative of moderate potency .

The mechanisms through which isobutylamine exerts its biological effects are multifaceted:

- Cell Cycle Arrest : In studies involving cancer cell lines, this compound was observed to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell division .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its cytotoxic effects against malignant cells .

Safety and Toxicology

Despite its potential therapeutic applications, this compound poses health risks upon exposure. Acute exposure can lead to skin irritation, respiratory issues, and eye irritation . Long-term exposure has been associated with chronic respiratory conditions and potential cardiovascular effects. Therefore, safety measures are essential when handling this compound in laboratory or industrial settings.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of isobutylamine against bacterial vaginosis-related pathogens. The results indicated that while it was present in low concentrations in healthy individuals, higher concentrations were found in patients diagnosed with bacterial vaginosis (BV), suggesting a correlation between isobutylamine levels and microbial imbalance .

Case Study 2: Cancer Cell Lines

In vitro studies assessed the impact of this compound on various cancer cell lines. The findings revealed that the compound effectively reduced cell viability in HCT116 cells, with further investigation needed to elucidate the underlying molecular pathways involved .

Properties

IUPAC Name |

2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNBEHEFWDHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964667 | |

| Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-09-8 | |

| Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8H0OJB3OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.